molecular formula C13H11IO B1308192 3-Iodo-4-Methoxybiphenyl CAS No. 91718-20-6

3-Iodo-4-Methoxybiphenyl

Cat. No.: B1308192
CAS No.: 91718-20-6
M. Wt: 310.13 g/mol
InChI Key: GTVZVAJPVTXFGM-UHFFFAOYSA-N
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Description

3-Iodo-4-Methoxybiphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-Methoxybiphenyl can be synthesized through several methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-methoxyphenylboronic acid with 3-iodobromobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents is employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-Methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

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Properties

IUPAC Name

2-iodo-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVZVAJPVTXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397602
Record name 3-Iodo-4-Methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91718-20-6
Record name 3-Iodo-4-Methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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